3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of trifluoroacetonitrile and sydnone derivatives, which undergo regioselective photocycloaddition to form the triazole ring . Another approach involves the base-promoted [3 + 2] cycloaddition of nitrile imines and benzimidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of these methods ensures the compound can be produced in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced triazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF by binding to its active site. This inhibition can lead to the suppression of gene expression involved in cancer cell proliferation . Molecular docking studies have provided insights into the binding affinities and interactions of this compound with its targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1,2,4-triazole: Shares the triazole ring but lacks the quinazoline structure.
5-(Trifluoromethyl)-1,2,4-triazole: Contains the trifluoromethyl group but differs in the overall structure.
Quinazoline derivatives: Similar core structure but may lack the triazole ring.
Uniqueness
3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its combined triazole and quinazoline structures, which contribute to its diverse biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4/c1-10-6-8-11(9-7-10)14-22-23-15-12-4-2-3-5-13(12)21-16(24(14)15)17(18,19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPWLVIYNHIOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=NC4=CC=CC=C43)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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